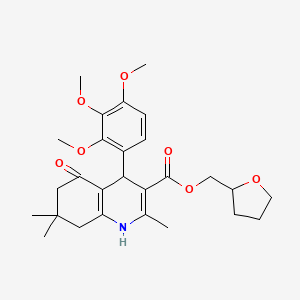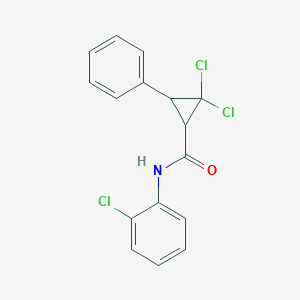
2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide, also known as DCPA, is a cyclopropane herbicide that is widely used in agricultural practices. DCPA is a white crystalline solid that is slightly soluble in water and highly soluble in organic solvents. It is classified as a pre-emergent herbicide, which means that it is applied to the soil before the weeds emerge.
Wirkmechanismus
2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide works by inhibiting the biosynthesis of carotenoids in plants. Carotenoids are pigments that are essential for photosynthesis and protect plants from oxidative damage. By inhibiting the biosynthesis of carotenoids, this compound disrupts the normal growth and development of weeds, ultimately leading to their death.
Biochemical and physiological effects:
Studies have shown that this compound can have toxic effects on non-target organisms such as earthworms and aquatic organisms. This compound has been shown to cause reproductive and developmental toxicity in rats and mice.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide is a widely used herbicide in agricultural practices, making it readily available for laboratory experiments. However, its potential toxicity to non-target organisms must be taken into consideration when designing experiments.
Zukünftige Richtungen
Future research on 2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide could focus on developing more environmentally friendly alternatives to this herbicide. Additionally, studies could be conducted to explore the potential use of this compound as a fungicide in crop protection. Further research could also investigate the potential health effects of this compound exposure in humans.
Synthesemethoden
2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide is synthesized by the reaction of 2-chloroacetamide with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with phenylmagnesium bromide to yield this compound.
Wissenschaftliche Forschungsanwendungen
2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropanecarboxamide has been extensively studied for its herbicidal properties. It is used to control annual grasses and broadleaf weeds in a variety of crops including corn, soybeans, and potatoes. This compound has also been studied for its potential use as a fungicide.
Eigenschaften
IUPAC Name |
2,2-dichloro-N-(2-chlorophenyl)-3-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3NO/c17-11-8-4-5-9-12(11)20-15(21)14-13(16(14,18)19)10-6-2-1-3-7-10/h1-9,13-14H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNCOMVUSQSJNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2(Cl)Cl)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198732 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

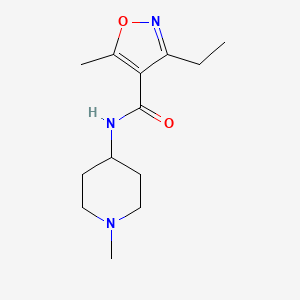
![3-ethyl-5-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5153977.png)
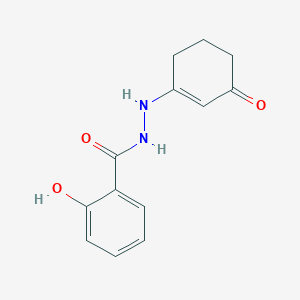
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5153994.png)
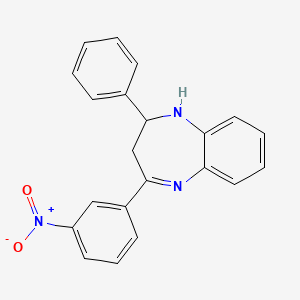
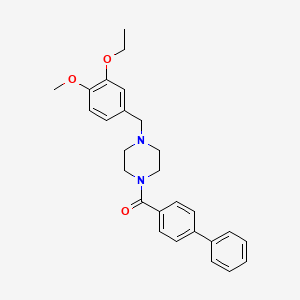

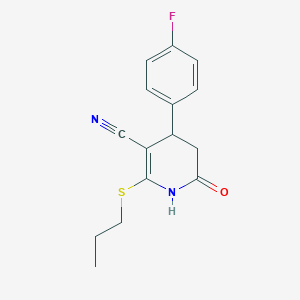
![3-chloro-4-[(1-cyclohexyl-4-piperidinyl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B5154045.png)
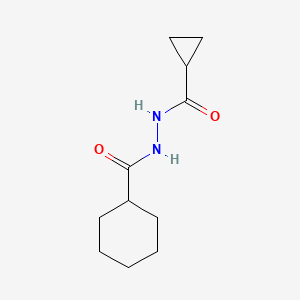
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3,5-dimethyl-2-furamide](/img/structure/B5154060.png)
![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5154062.png)

